
2-Ethyl-3-hydroxy-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-hydroxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid and features both hydroxyl and carboxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of 3-hydroxy-4-methylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation: 3-hydroxy-4-methylpentanoic acid is treated with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).
Substitution: SOCl2 in dichloromethane (DCM).
Major Products Formed
Oxidation: 2-ethyl-3-oxo-4-methylpentanoic acid.
Reduction: 2-ethyl-3-hydroxy-4-methylpentanol.
Substitution: 2-ethyl-3-chloro-4-methylpentanoic acid.
Aplicaciones Científicas De Investigación
2-Ethyl-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products and metabolites.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes by integrating into the lipid bilayer and altering membrane fluidity . This disruption leads to leakage of cellular contents and ultimately cell death.
Comparación Con Compuestos Similares
2-Ethyl-3-hydroxy-4-methylpentanoic acid can be compared with similar compounds such as:
2-Hydroxy-4-methylpentanoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
3-Hydroxy-4-methylpentanoic acid: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
2-Ethyl-4-methylpentanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both the ethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3,(H,10,11) |
Clave InChI |
WULHJNSNQFCYKE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(C)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



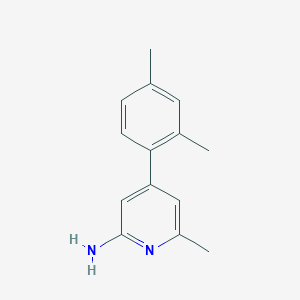
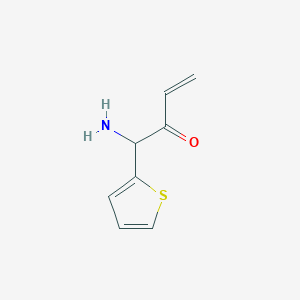


![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
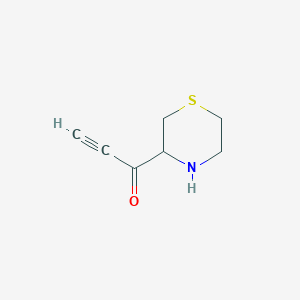
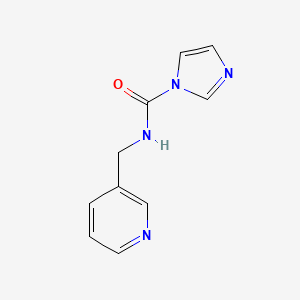
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
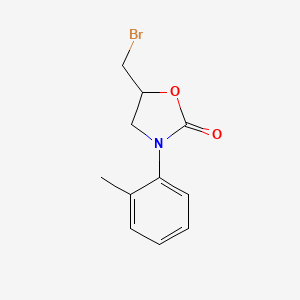
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
